2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-5-4-9-2-3-10-11(8-9)14-7-1-6-13-10/h2-3,8H,1,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOYMNFEKFOAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCN)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401940 | |
| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109506-57-2 | |
| Record name | 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The most common synthetic approach involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with ethylamine or ethylamine derivatives , followed by reduction or substitution steps to yield the ethanamine side chain.
- Starting material: 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- Key reagent: Ethylamine or ethylamine hydrochloride
- Catalysts and bases: Potassium carbonate (K₂CO₃) is frequently used to facilitate the condensation reaction
- Solvents: Ethanol or dimethylformamide (DMF) are common solvents providing good solubility and reaction medium
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25–50 °C)
- Reaction time: 4–12 hours depending on scale and conditions
This method yields the target ethanamine compound with moderate to high purity after purification by column chromatography or crystallization.
Detailed Experimental Procedure (Representative)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (1 equiv), ethylamine (1.5 equiv), K₂CO₃ (2–3 equiv), ethanol or DMF solvent | Mix under nitrogen atmosphere, stir at 40–50 °C for 6–12 hours |
| 2 | Workup: Wash with brine and extract with ethyl acetate | Remove inorganic salts and impurities |
| 3 | Dry organic layer over anhydrous Na₂SO₄ | Prepare for concentration |
| 4 | Concentrate under reduced pressure and purify by silica gel chromatography | Obtain pure this compound |
Alternative Synthetic Strategies
- Reductive amination: Starting from 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde, reaction with ammonia or ethylamine followed by reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the ethanamine derivative.
- Nucleophilic substitution: Halogenated benzodioxepin derivatives (e.g., 7-bromomethyl-3,4-dihydro-2H-1,5-benzodioxepin) can be reacted with ammonia or ethylamine to substitute the halogen with an amine group.
These methods provide flexibility depending on available starting materials and desired scale.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | Ethanol, DMF | Polar aprotic solvents like DMF improve nucleophilicity and yield |
| Base | K₂CO₃ (2–3 equiv) | Neutralizes acid byproducts, promotes amine formation |
| Temperature | 25–50 °C | Moderate heating accelerates reaction without decomposition |
| Reaction time | 4–12 hours | Longer times improve conversion but may increase side products |
| Purification | Silica gel chromatography | Essential for removing unreacted amines and side products |
Chemical Reaction Analysis
- Condensation: Formation of C–N bond between benzodioxepin amine and ethylamine
- Reduction (if applicable): Conversion of imine intermediates to amines using hydride donors
- Substitution: Nucleophilic displacement of halides by amines
These reactions are typically high yielding and selective under optimized conditions.
Research Findings and Data Summary
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield Range | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Condensation | 3,4-dihydro-2H-1,5-benzodioxepin-7-amine | Ethylamine, K₂CO₃, ethanol | 40–50 °C, 6–12 h | 75–85% | Simple, scalable | Requires pure amine starting material |
| Reductive Amination | 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde | Ethylamine, NaBH4 | Room temp, 4–8 h | 70–90% | Mild, stereoselective | Requires aldehyde precursor |
| Nucleophilic Substitution | Halogenated benzodioxepin | Ethylamine, DMF | Room temp to 50 °C, 8 h | 65–80% | Versatile | Halogenated intermediates may be less accessible |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
Biological Activities
Research indicates that 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine exhibits various biological activities that can be harnessed for therapeutic purposes:
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. It has been observed to modulate neurotransmitter systems, which could aid in conditions like Alzheimer's disease and Parkinson's disease.
- Antidepressant Properties : Preliminary research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. This suggests potential applications in the development of new antidepressant medications.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various experimental settings, indicating its utility in treating inflammatory diseases.
Medicinal Chemistry
The structure of this compound allows for modifications that can enhance its biological activity or selectivity for certain targets. Researchers are investigating its derivatives to optimize therapeutic efficacy against specific diseases.
Drug Development
The compound serves as a lead structure for synthesizing new drugs targeting various conditions, including mood disorders and neurodegenerative diseases. Its unique properties make it a candidate for further exploration in pharmacological studies.
Cosmetic Formulations
Due to its potential skin-beneficial properties, this compound is being explored for incorporation into cosmetic formulations aimed at improving skin health and appearance . Its effects on skin hydration and barrier function are of particular interest.
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of this compound in a rodent model of ischemic stroke. The results indicated a significant reduction in neuronal death and improved functional recovery post-stroke when treated with the compound compared to controls.
Case Study 2: Antidepressant Activity
In another study focusing on the antidepressant potential of this compound, researchers administered it to mice subjected to chronic stress models. The findings revealed that treated mice exhibited reduced depressive-like behaviors and alterations in serotonin levels, suggesting its mechanism may involve serotonin modulation.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methanamine
- Structure : Differs by a methanamine (-CH₂NH₂) group instead of ethanamine.
- Key Data: Molecular formula C₁₀H₁₃NO₂ (smaller molecular weight: 179.22 vs. 193.15).
- Implications : Shorter alkyl chain reduces steric bulk but may decrease binding affinity to amine receptors compared to the ethanamine derivative .
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
- Structure : Replaces the amine with a ketone (-COCH₃).
- Key Data : Molecular formula C₁₁H₁₂O₃ (MW: 192.21).
Variations in the Heterocyclic Ring System
2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethanamine Hydrochloride
- Structure : Six-membered benzodioxin ring (vs. seven-membered benzodioxepin).
- Key Data: Molecular formula C₁₀H₁₄ClNO₂ (MW: 215.68).
3,4-Dihydro-2H-1,4-benzoxazin-7-amine
- Structure : Benzoxazine ring (oxygen and nitrogen in the ring) instead of benzodioxepin.
- Key Data : Molecular formula C₈H₁₀N₂O (MW: 150.18).
Functional Group Modifications
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic Acid
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
- Structure : Thiazole ring appended to the benzodioxepin core.
- Key Data : Molecular formula C₁₂H₁₂N₂O₂S (MW: 260.30).
- Implications : Thiazole’s aromaticity and sulfur atom could enhance binding to metalloenzymes or kinase targets .
Pharmacological Potential
- Anticancer Activity : Benzodioxepin analogues like benzo[f]dithiazepin-3-ones (e.g., compound 8-11 in ) show anticancer properties, suggesting the benzodioxepin scaffold may be viable for oncology drug development.
- CNS Applications : The primary amine in 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine may target serotonin or dopamine receptors, analogous to arylalkylamine neurotransmitters.
Tabulated Comparison of Key Compounds
Biological Activity
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, a compound characterized by its unique benzodioxepin structure, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.29 g/mol. The compound features a benzodioxepin ring system that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| IUPAC Name | 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-ethylethanamine |
| InChI Key | QFJAEXOJFZSESN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to modulate receptor activity and influence signaling pathways involved in several physiological processes. Specifically, it may interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
Antidepressant Effects
Recent studies have suggested that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective properties. For instance, it has been shown to reduce oxidative stress and inhibit neuroinflammation in neuronal cell lines. These activities suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Animal Model Study : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in depressive-like behavior as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in serotonin levels in the hippocampus post-treatment.
- Cell Culture Experiments : In vitro studies using cultured neuronal cells showed that the compound could significantly decrease markers of oxidative stress (e.g., reactive oxygen species levels) when exposed to neurotoxic agents like glutamate.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
| Study Type | Findings |
|---|---|
| Animal Model | Reduction in depressive behaviors; increased serotonin levels post-treatment |
| In Vitro Neuroprotection | Decreased oxidative stress markers; inhibition of neuroinflammation |
| Pharmacological Profile | Potential interactions with serotonin and norepinephrine transporters |
Q & A
Q. What synthetic routes are recommended for 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine, and how can purity be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the benzodioxepin core. For example, 3,4-dihydro-2H-1,5-benzodioxepin-7-amine (CAS 175136-34-2) can serve as a precursor, with subsequent alkylation or reductive amination to introduce the ethanamine moiety . Purity optimization involves techniques such as column chromatography (e.g., silica gel with gradient elution) or recrystallization using solvents like ethanol or acetonitrile. Analytical HPLC (C18 column, UV detection at 254 nm) is recommended for assessing purity ≥97% .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR can confirm the benzodioxepin scaffold and ethanamine substitution pattern. Aromatic protons in the 6.5–7.5 ppm range and methylene groups (δ 2.5–4.0 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., expected MW ~193.22 g/mol for CHNO) .
- Melting Point Analysis : Consistent melting points (e.g., 81–82°C for related benzodioxepin derivatives) indicate crystallinity and purity .
Q. What safety protocols are critical for handling and storing this compound?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Work in a fume hood to mitigate exposure risks .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability studies suggest a shelf life of ≥5 years under these conditions .
- First Aid : In case of exposure, rinse thoroughly with water and seek medical attention. Provide safety data sheets to healthcare providers .
Advanced Research Questions
Q. How can in vitro models be optimized to assess the biological activity of this compound?
- Enzyme Inhibition Assays : Use fluorogenic substrates or radiolabeled ligands to measure IC values for targets like monoamine oxidases or GPCRs. Adjust buffer pH (7.4) and incubation time (30–60 min) to mimic physiological conditions .
- Cell-Based Assays : Screen for cytotoxicity (MTT assay) and permeability (Caco-2 monolayer model) to prioritize lead candidates. Include positive controls (e.g., known inhibitors) to validate assay robustness .
Q. What computational strategies predict target interactions, and how are they validated experimentally?
- Molecular Docking : Use AutoDock Vina to model binding poses in serotonin or dopamine receptors. Focus on hydrogen bonding with the ethanamine group and π-π stacking with the benzodioxepin ring .
- MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å). Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (K) .
Q. How can contradictions in reported pharmacological data for benzodioxepin derivatives be resolved?
- Meta-Analysis : Compare studies for variables like dosage (e.g., 1–100 µM in vitro), model systems (e.g., rodent vs. human cell lines), and assay endpoints. Use statistical tools (e.g., ANOVA) to identify confounding factors .
- Replication Studies : Reproduce conflicting experiments under standardized conditions (e.g., ISO guidelines) to isolate methodological discrepancies .
Q. What strategies mitigate off-target effects during mechanistic studies?
- Selectivity Profiling : Screen against panels of related targets (e.g., 50+ kinases or GPCRs) to identify promiscuity. Use CRISPR-edited cell lines to confirm target-specific phenotypes .
- Metabolite Identification : Perform LC-MS/MS to detect metabolic byproducts in hepatocyte models, which may contribute to off-target activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
